molecular formula C24H15N3O6 B12850178 N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B12850178
M. Wt: 441.4 g/mol
InChI Key: ZWGWFOSMFCGKIU-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzo[d]oxazole moiety, a hydroxyphenyl group, and a nitrophenyl group attached to a furan-2-carboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system and the subsequent attachment of the hydroxyphenyl and nitrophenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzo[d]oxazole derivatives.

Scientific Research Applications

N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H15N3O6

Molecular Weight

441.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H15N3O6/c28-19-9-8-15(13-17(19)24-26-18-6-1-2-7-21(18)33-24)25-23(29)22-11-10-20(32-22)14-4-3-5-16(12-14)27(30)31/h1-13,28H,(H,25,29)

InChI Key

ZWGWFOSMFCGKIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])O

Origin of Product

United States

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